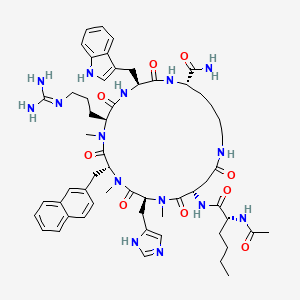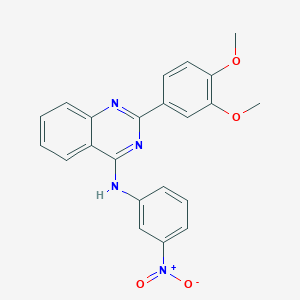![molecular formula C33H41N5O2 B10779957 N-[(2S)-1-[[3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779957.png)
N-[(2S)-1-[[3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
CHEMBL305279, like many small molecules, can undergo various types of chemical reactions. These reactions include:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Addition: This reaction involves the addition of atoms or groups to the molecule without the loss of any atom or group.
Common reagents and conditions used in these reactions vary depending on the specific reaction type. For example, oxidation reactions may use reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
CHEMBL305279 has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a tool compound for studying structure-activity relationships and for developing new synthetic methodologies. In biology, it may be used to study biological pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects, such as targeting specific proteins or pathways involved in diseases. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds.
Comparison with Similar Compounds
CHEMBL305279 can be compared with other similar compounds based on its structure, properties, and biological activities. Some similar compounds include those with similar molecular frameworks or functional groups. The uniqueness of CHEMBL305279 lies in its specific molecular structure and the particular biological activities it exhibits. Tools like ChemMine can be used to analyze and compare the structural similarities of compounds .
Properties
Molecular Formula |
C33H41N5O2 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C33H41N5O2/c34-20-23-6-5-7-24(18-23)21-36-31(39)30(19-26-22-35-29-11-4-2-9-27(26)29)37-32(40)38-16-14-33(15-17-38)13-12-25-8-1-3-10-28(25)33/h1-4,8-13,22-24,30,35H,5-7,14-21,34H2,(H,36,39)(H,37,40)/t23?,24?,30-/m0/s1 |
InChI Key |
DAMXHAMKVXERLM-YFIBMDDPSA-N |
Isomeric SMILES |
C1CC(CC(C1)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN |
Canonical SMILES |
C1CC(CC(C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[6-[4-[4-[3-[[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]oxymethyl]phenyl]but-3-ynyl]triazol-1-yl]hexylcarbamoyl]benzoic acid;N,N-diethylethanamine](/img/structure/B10779877.png)
![4-((9-Chloro-7-(5-fluoro-1H-indol-1-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methyl)pyridin-2(1H)-one](/img/structure/B10779881.png)
![N'-[1-[2-(diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B10779898.png)


![N-ethyl-5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10779907.png)
![DL-N(1)Trp-DL-Phe-DL-Phe-DL-Asn-DL-Tyr-DL-Tyr-DL-Trp-OH.cyclo[DL-Ala-DL-Pro-DL-Asp(1)-Gly-DL-Asn-DL-Trp-DL-His-Gly-DL-xiThr]](/img/structure/B10779913.png)
![cyclo[2Nal-Pro-D-Tyr-Arg-Arg]](/img/structure/B10779917.png)
![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-3-phenyl-2-[[(2S,3S,4R,5S)-2,3,5-trihydroxy-4-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B10779931.png)
![5-[(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]oct-2-en-3-yl]-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-2-(2,3-dihydro-1-benzofuran-6-ylmethylamino)pyridine-3-carboxamide](/img/structure/B10779939.png)
![N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide](/img/structure/B10779942.png)
![methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate](/img/structure/B10779950.png)
![(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B10779962.png)
![Tert-Butyl 6-((2-Chloro-4-(Dimethylcarbamoyl)phenyl)amino)-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B10779966.png)
